

Valdecoxib-d3: A Technical Safety and Mechanistic Overview for Researchers

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Compound of Interest

Compound Name: Valdecoxib-d3

Cat. No.: B585422

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's material safety data sheet (MSDS) information is paramount for safe handling and effective application. This technical guide provides an in-depth look at the material safety data, experimental protocols, and mechanism of action for **Valdecoxib-d3**.

Valdecoxib-d3 is the deuterated analog of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.^[1] **Valdecoxib-d3** is primarily utilized as an internal standard for the quantification of Valdecoxib in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[2]

Physical and Chemical Properties

A solid, white to off-white crystalline powder, **Valdecoxib-d3**'s key physical and chemical properties are summarized below.^{[3][4]} These characteristics are essential for its proper storage, handling, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₁ D ₃ N ₂ O ₃ S	[2]
Molecular Weight	317.38 g/mol	[1]
CAS Number	1219794-90-7	[5]
Melting Point	162-164 °C	[6]
pKa (Strongest Acidic)	10.06	
logP	2.82 - 3.32	
Solubility		
Water	Relatively insoluble (10 µg/mL at 25°C, pH 7.0)	[4]
DMSO	>25 mg/mL	[3]
Ethanol	Soluble	[4]
Methanol	Soluble	[4]

Toxicological Information and Safety Data

Understanding the toxicology of **Valdecoxib-d3** is critical for ensuring laboratory safety. The following table summarizes the available toxicological data. It is important to note that specific toxicity data for the deuterated form is limited; therefore, data for the parent compound, Valdecoxib, is included as a close surrogate.

Metric	Value	Species	Source(s)
Oral LD50	> 800 mg/kg (female)	Rat	[5]
Oral LD50	> 1600 mg/kg (male)	Rat	[3]

GHS Hazard Classification

Valdecoxib-d3 is classified under the Globally Harmonized System (GHS) with the following hazard statements:

- H361: Suspected of damaging fertility or the unborn child.[5]
- H373: May cause damage to organs through prolonged or repeated exposure.[5]
- H410: Very toxic to aquatic life with long lasting effects.[6]

The GHS pictogram associated with **Valdecoxib-d3** is the health hazard symbol.[5]

Handling and Safety Precautions

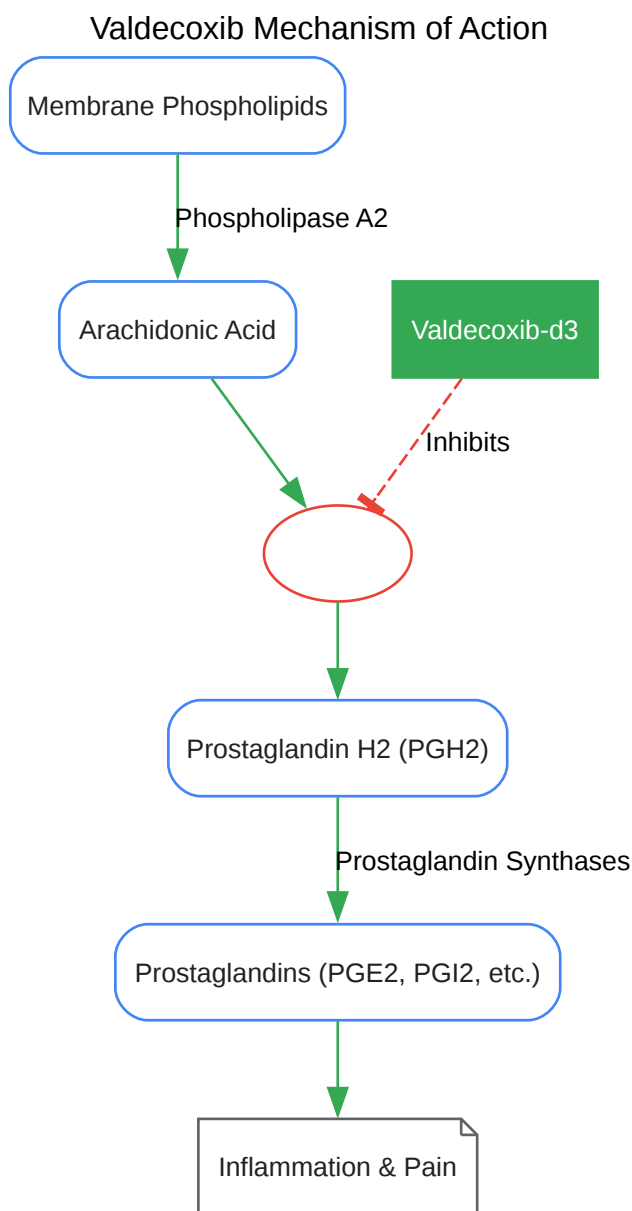
When working with **Valdecoxib-d3**, the following safety precautions should be observed:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not handle until all safety precautions have been read and understood.[5]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[5]
- First Aid:
 - Inhalation: Move the person to fresh air and consult a doctor if symptoms persist.[5]
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes.[5]
 - Ingestion: If symptoms persist, call a doctor.[5]

Mechanism of Action: Inhibition of COX-2 Signaling Pathway

Valdecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway, which is responsible for mediating inflammation and pain.[6] The enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins. By selectively inhibiting COX-2, Valdecoxib reduces the production of these pro-inflammatory prostaglandins.[6]

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by Valdecoxib.



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Valdecoxib's inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.

Experimental Protocols

Below are detailed methodologies for key experiments involving **Valdecoxib-d3**.

High-Performance Liquid Chromatography (HPLC) Analysis of Valdecoxib

This protocol outlines a method for the quantitative determination of Valdecoxib in pharmaceutical formulations.

Instrumentation and Conditions:

- HPLC System: Isocratic pump, autosampler, and UV-Visible detector.
- Column: Cosmosil Octadecyl Silane (C18), 5 μm , 150 mm x 4.6 mm.
- Mobile Phase: A 55:45 (v/v) mixture of ammonium acetate buffer and acetonitrile, with 0.1% triethylamine.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 239 nm.
- Injection Volume: 20 μL .
- Internal Standard: Rofecoxib.

Procedure:

- Standard Solution Preparation: Accurately weigh 100 mg of pure Valdecoxib standard and dissolve in methanol in a 100 mL volumetric flask to create a 1000 $\mu\text{g/mL}$ stock solution. Prepare a 10 $\mu\text{g/mL}$ working solution by appropriate dilution.
- Sample Preparation: For tablet formulations, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask, dissolve in the mobile phase, and make up to the mark. Filter the solution through a 0.45 μm filter.

- Internal Standard Addition: To both standard and sample solutions, add a known concentration of the Rofecoxib internal standard.
- Injection and Analysis: Inject 20 μL of the prepared solutions into the HPLC system.
- Quantification: Calculate the amount of Valdecoxib in the sample by comparing the peak area ratio of Valdecoxib to the internal standard in the sample with that of the standard solution.

In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-2 activity.

Materials:

- Recombinant COX-2 enzyme
- COX Assay Buffer
- Amplex™ Red reagent
- Arachidonic Acid (substrate)
- **Valdecoxib-d3** (as a control inhibitor)
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

- Reagent Preparation: Thaw all reagents on ice. Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer. Prepare a working solution of Amplex™ Red. Prepare the arachidonic acid substrate solution.
- Assay Setup: In a 96-well plate, add the following to the respective wells:
 - Negative Control: COX Assay Buffer.

- Positive Control: Diluted COX-2 enzyme.
- Test Inhibitor: Diluted COX-2 enzyme and the test compound (or **Valdecoxib-d3** as a control).
- Reaction Initiation: Add the Amplex™ Red working solution to all wells, followed by the arachidonic acid solution to initiate the reaction.
- Incubation: Incubate the plate at room temperature, protected from light.
- Measurement: Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
- Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence of the test inhibitor wells to that of the positive and negative controls.

The following diagram illustrates a general workflow for a COX-2 inhibitor screening assay.



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A generalized workflow for a COX-2 inhibitor screening assay.

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